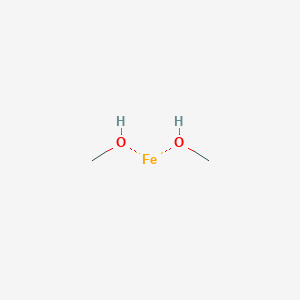
Iron methoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron methoxide is an organometallic compound with the chemical formula Fe(OCH₃)₃ It is a type of alkoxide, where iron is bonded to methoxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron methoxide can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride with sodium methoxide in methanol. The reaction proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Fe(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Iron methoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Methoxide groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Iron oxides (e.g., Fe₂O₃).
Reduction: Lower oxidation state iron compounds.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron methoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of iron methoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with different substrates, activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Iron Ethoxide (Fe(OEt)₃): Similar structure but with ethoxide groups instead of methoxide.
Iron Propoxide (Fe(OPr)₃): Contains propoxide groups.
Iron Butoxide (Fe(OBut)₃): Contains butoxide groups.
Uniqueness: Iron methoxide is unique due to its specific reactivity and the properties imparted by the methoxide groups. Its smaller alkoxide groups compared to ethoxide or butoxide make it more reactive in certain catalytic applications.
Propiedades
Fórmula molecular |
C2H8FeO2 |
|---|---|
Peso molecular |
119.93 g/mol |
Nombre IUPAC |
iron;methanol |
InChI |
InChI=1S/2CH4O.Fe/c2*1-2;/h2*2H,1H3; |
Clave InChI |
YPWKOAYHFZTKBJ-UHFFFAOYSA-N |
SMILES canónico |
CO.CO.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















